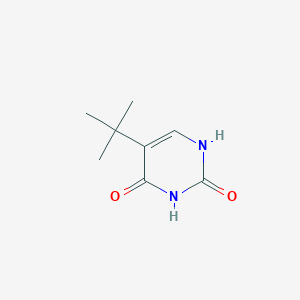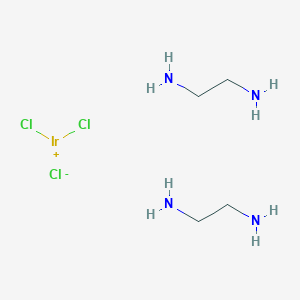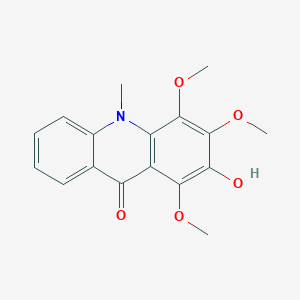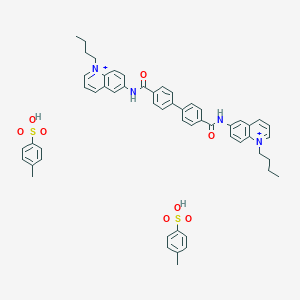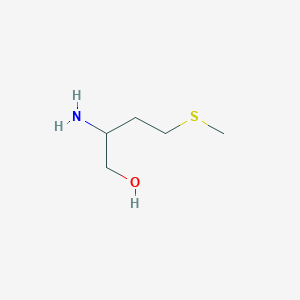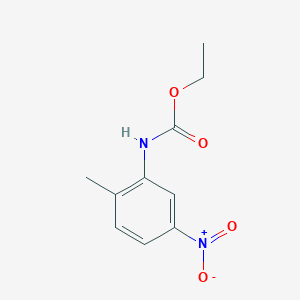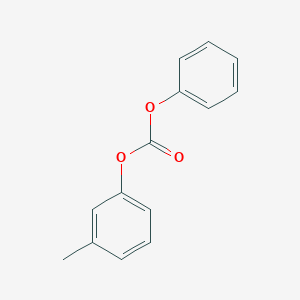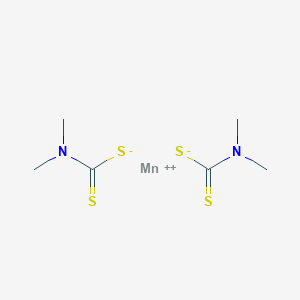![molecular formula C11H21N3O B096898 [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea CAS No. 16892-36-7](/img/structure/B96898.png)
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including improved glucose and lipid metabolism, increased insulin sensitivity, and reduced inflammation.
Mécanisme D'action
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the threonine residue in the activation loop, which is required for full activation of the enzyme. AMPK activation by this compound is independent of the upstream kinase LKB1, which is the primary kinase responsible for AMPK activation in response to energy stress.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and glycogen synthesis, while reducing fatty acid synthesis and increasing fatty acid oxidation. In macrophages, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In the heart, this compound protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea as a research tool is that it is a specific and potent activator of AMPK, which allows for precise modulation of AMPK activity in cells and tissues. However, one limitation of using this compound is that it is a small molecule compound that may have off-target effects on other cellular processes. In addition, the effects of this compound on AMPK activity may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea and AMPK activation. One area of focus is the development of more selective and potent AMPK activators that can be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of AMPK activation in cancer cell metabolism, and the potential for AMPK activators to be used as cancer therapies. Finally, the effects of long-term this compound treatment on AMPK activity and cellular function should be further studied to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-isopropyl-5-methylcyclohexanone with 2,4-dinitrophenylhydrazine to give the corresponding hydrazone, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with isocyanate to give this compound.
Applications De Recherche Scientifique
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce inflammation in macrophages, and protect against ischemia-reperfusion injury in the heart. In addition, this compound has been used to study the effects of AMPK activation on cancer cell metabolism and to investigate the potential therapeutic applications of AMPK activators in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propriétés
Numéro CAS |
16892-36-7 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-7(2)9-5-4-8(3)6-10(9)13-14-11(12)15/h7-9H,4-6H2,1-3H3,(H3,12,14,15)/b13-10-/t8-,9+/m1/s1 |
Clé InChI |
QWQKGHCCVVXGRH-CVFBAYSTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](/C(=N\NC(=O)N)/C1)C(C)C |
SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
SMILES canonique |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
Synonymes |
(1R,4R)-p-Menthan-3-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



